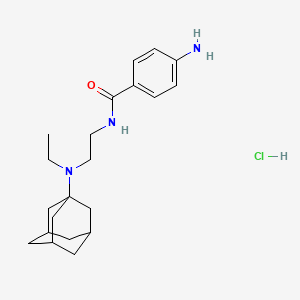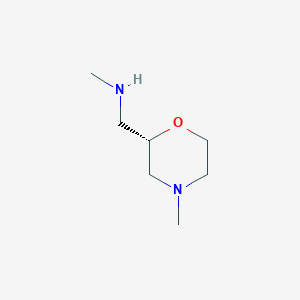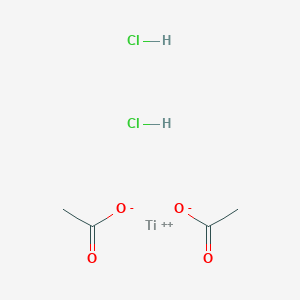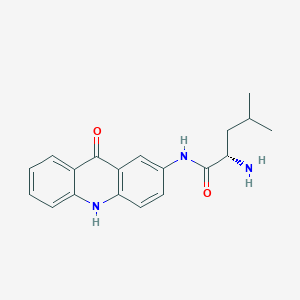
2-(Isopropyl)-5-methylcyclohexen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropyl)-5-methylcyclohexen-1-yl acetate is an organic compound belonging to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, is characterized by its unique molecular structure, which includes an isopropyl group and a methyl group attached to a cyclohexene ring, with an acetate group as the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate typically involves the esterification of 2-(Isopropyl)-5-methylcyclohexen-1-ol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-(Isopropyl)-5-methylcyclohexen-1-ol+Acetic acidAcid catalyst2-(Isopropyl)-5-methylcyclohexen-1-yl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous esterification processes. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of reactive distillation can also enhance the yield by continuously removing the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropyl)-5-methylcyclohexen-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 2-(Isopropyl)-5-methylcyclohexen-1-ol and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: 2-(Isopropyl)-5-methylcyclohexen-1-ol.
Scientific Research Applications
2-(Isopropyl)-5-methylcyclohexen-1-yl acetate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma, and in the production of perfumes and cosmetics.
Mechanism of Action
The mechanism of action of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Isopropyl acetate: Similar ester with an isopropyl group and acetate functional group.
Methylcyclohexyl acetate: Similar structure with a methyl group attached to a cyclohexane ring and an acetate group.
Ethyl acetate: A simpler ester with an ethyl group and acetate functional group.
Uniqueness
2-(Isopropyl)-5-methylcyclohexen-1-yl acetate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of an isopropyl group, a methyl group, and a cyclohexene ring with an acetate functional group makes it particularly valuable in applications requiring specific fragrance profiles and chemical reactivity.
Properties
CAS No. |
20144-45-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9H,5-7H2,1-4H3 |
InChI Key |
ACRDFOPYQAGNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C1)OC(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


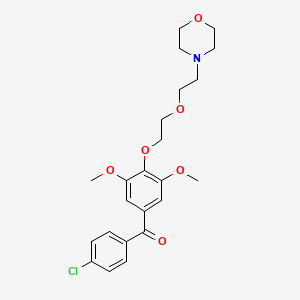
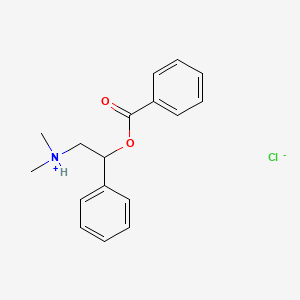
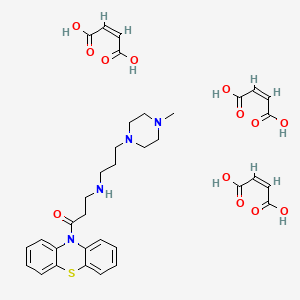
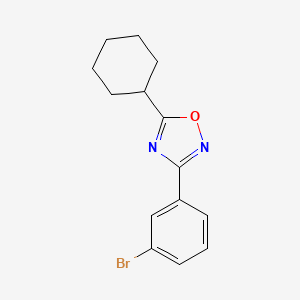
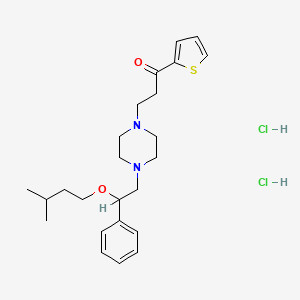
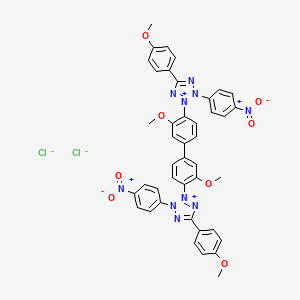

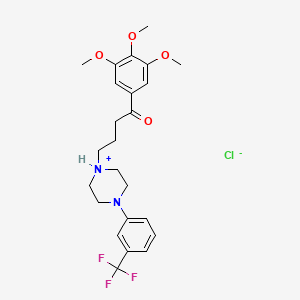
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)

